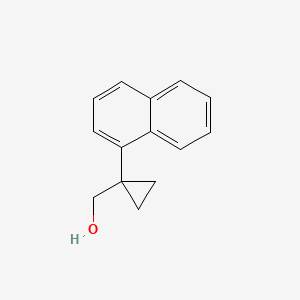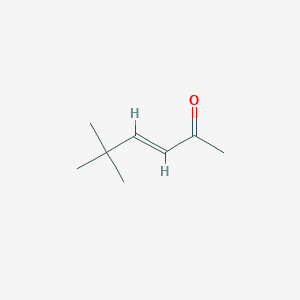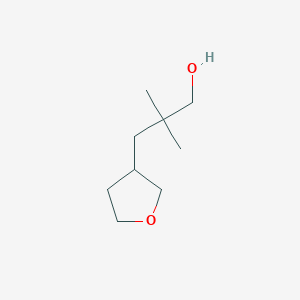
(1-(Naphthalen-1-YL)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Naphthalen-1-YL)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Naphthalen-1-YL)cyclopropyl)methanol typically involves the cyclopropanation of naphthalene derivatives followed by reduction reactions. One common method includes the reaction of naphthalene with diazomethane to form a cyclopropyl intermediate, which is then reduced to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(Naphthalen-1-YL)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthylcyclopropyl ketone.
Reduction: Formation of various cyclopropyl alcohol derivatives.
Substitution: Formation of halogenated naphthylcyclopropyl compounds.
Applications De Recherche Scientifique
Chemistry: (1-(Naphthalen-1-YL)cyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which (1-(Naphthalen-1-YL)cyclopropyl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1-(Naphthalen-1-yl)cyclopropane-1-carbonitrile
- 4-Cyclopropylnaphthalen-1-amine
- 1-Cyclopropylnaphthalene
Comparison: (1-(Naphthalen-1-YL)cyclopropyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The cyclopropyl group also contributes to its unique structural and electronic properties, differentiating it from other naphthalene derivatives.
Propriétés
Formule moléculaire |
C14H14O |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(1-naphthalen-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C14H14O/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |
Clé InChI |
GIZUKIRYKAFTGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)


